(4-Amino-3-nitro-phenyl)-acetic acid hydrochloride
Overview
Description
(4-Amino-3-nitro-phenyl)-acetic acid hydrochloride: is a chemical compound characterized by the presence of an amino group (-NH2), a nitro group (-NO2), and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-3-nitro-phenyl)-acetic acid hydrochloride typically involves the nitration of 4-aminophenylacetic acid followed by the introduction of a nitro group at the 3-position. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves large-scale reactors and advanced purification techniques to obtain the desired product.
Chemical Reactions Analysis
(4-Amino-3-nitro-phenyl)-acetic acid hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso group (-NO), leading to the formation of 4-nitroso-3-nitro-phenyl)-acetic acid hydrochloride .
Reduction: The nitro group can be reduced to an amine group (-NH2), resulting in the formation of 4-amino-3-amino-phenyl)-acetic acid hydrochloride .
Substitution: The acetic acid moiety can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed:
4-nitroso-3-nitro-phenyl)-acetic acid hydrochloride: (from oxidation)
4-amino-3-amino-phenyl)-acetic acid hydrochloride: (from reduction)
Various halogenated derivatives (from substitution)
Scientific Research Applications
(4-Amino-3-nitro-phenyl)-acetic acid hydrochloride: has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
(4-Amino-3-nitro-phenyl)-acetic acid hydrochloride: is compared with other similar compounds, such as 3-nitro-4-aminophenylacetic acid and 4-nitro-3-aminophenylacetic acid . These compounds share structural similarities but differ in the position of the amino and nitro groups, leading to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
3-nitro-4-aminophenylacetic acid
4-nitro-3-aminophenylacetic acid
2-nitro-4-aminophenylacetic acid
3-nitro-2-aminophenylacetic acid
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Properties
IUPAC Name |
2-(4-amino-3-nitrophenyl)acetic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4.ClH/c9-6-2-1-5(4-8(11)12)3-7(6)10(13)14;/h1-3H,4,9H2,(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKERPVDHTGANQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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